5,7-DIMETHOXY-4-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE -

5,7-DIMETHOXY-4-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Catalog Number: EVT-4552014
CAS Number:
Molecular Formula: C18H19NO3
Molecular Weight: 297.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

One prominent example is 1-[3-(4-butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone (77-LH-28-1), a compound investigated for its interaction with muscarinic acetylcholine receptors (mAChRs) [, , , ]. These receptors play crucial roles in various physiological processes, making them attractive targets for developing drugs to treat conditions like Alzheimer's disease and schizophrenia [, ].

Another relevant analog is OPC-8212 [3,4-dihydro-6-(4-(3,4-dimethoxybenzoyl)-1-piperazinyl)-2(1H)-quinolinone], studied for its potential in treating congestive heart failure []. Its ability to enhance myocardial contractility without increasing oxygen demand highlights the therapeutic potential of this class of compounds [].

Mechanism of Action

The provided papers highlight the significance of allosteric modulation as a mechanism of action for some 3,4-dihydro-2(1H)-quinolinone derivatives, particularly in their interaction with mAChRs [, , , , ]. Unlike orthosteric ligands that compete with the endogenous ligand (acetylcholine) at the primary binding site, allosteric modulators bind to distinct sites on the receptor, influencing its conformation and subsequent signaling [, , , ].

Compounds like 77-LH-28-1 and AC-42 (4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl] piperidine hydrogen chloride) exemplify this mechanism, demonstrating the ability to selectively activate M1 mAChRs without directly competing with acetylcholine [, , , ]. This selectivity stems from their interaction with specific amino acid residues within the allosteric site of M1 mAChRs, influencing downstream signaling pathways like ERK1/2 phosphorylation and G protein coupling [, , ].

The ability to fine-tune receptor activity through allosteric modulation presents a promising avenue for developing drugs with enhanced selectivity and potentially fewer side effects compared to traditional orthosteric ligands [].

Applications

3.1. Cardiovascular Diseases: - Congestive Heart Failure: OPC-8212 has demonstrated promising results in improving heart function in animal models of heart failure by enhancing myocardial contractility without increasing oxygen demand []. This finding suggests its potential as a therapeutic agent for this condition.

3.2. Neurological Disorders:- Alzheimer's Disease and Schizophrenia: M1 mAChR agonists like 77-LH-28-1 hold potential for treating cognitive impairment associated with these disorders. Their ability to selectively activate M1 receptors could offer therapeutic benefits with potentially fewer side effects compared to less selective muscarinic agonists [, , , ].

3.3. Cancer Treatment:- While not directly related to the specific compound, the paper discussing PF04942847 [] demonstrates the use of pharmacokinetic-pharmacodynamic modeling in optimizing the development of anticancer drugs. This approach can be applied to other 3,4-dihydro-2(1H)-quinolinone derivatives with potential anticancer activity.

alpha-(3,4-Dimethyoxyphenyl)-3,4-dihydro-6,7-dimethoxy-alpha-[(4-methylphenyl)thio]-2(1H)-isoquinolineheptanenitrile (CL 329,753)

  • Compound Description: CL 329,753 is a chemosensitizing agent that inhibits P-glycoprotein, which is often overexpressed in multidrug-resistant cancer cells. It exhibits improved potency and efficacy compared to verapamil and cyclosporine A in reversing drug resistance in vitro and in vivo []. This compound is particularly effective in cells with high P-glycoprotein expression levels, likely due to its inability to be transported by this protein.
  • Relevance: While CL 329,753 shares the core dihydro-2(1H)-quinolinone structure with 5,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone, it belongs to the isoquinoline class due to the nitrogen position in the aromatic ring. Additionally, CL 329,753 possesses a complex heptanenitrile sidechain and a (4-methylphenyl)thio substituent, distinguishing it from the target compound. Despite these differences, both compounds demonstrate biological activity, highlighting the potential of this core structure for medicinal chemistry.

OPC-8212 (3,4-dihydro-6-(4-(3,4-dimethoxy benzoyl)-1-piperazinyl)-2(1H)-quinolinone)

  • Compound Description: OPC-8212 is a novel inotropic agent that has shown beneficial effects on myocardial oxygen consumption in dogs with ischemic heart failure. It increases left ventricular contractility without increasing myocardial oxygen demand, making it a promising candidate for treating heart failure [].

2-amino-4-{4-chloro-2-[2-(4-fluoro-1H-pyrazol-1-yl)ethoxy]-6-methylphenyl}-N-(2,2-difluoropropyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide (PF04942847)

  • Compound Description: PF04942847 is an orally bioavailable, ATP-competitive, small-molecule inhibitor of heat shock protein 90 (HSP90) [, ]. It exhibits significant efficacy in a melanoma xenograft tumor model and possesses promising pharmacokinetic and pharmacodynamic properties.
  • Relevance: While PF04942847 does not directly share the same core structure as 5,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone, its development was part of a research effort that explored various heterocyclic scaffolds as potential HSP90 inhibitors. This suggests that similar structure-activity relationship studies might have been conducted for the target compound, exploring the 3,4-dihydro-2(1H)-quinolinone core for its potential to inhibit HSP90 or other targets.

7-[5-[4-(3-chloro-2-methylphenyl)-1-piperazinyl]pentyloxy]-3,4-dihydro-2(1H)-quinolinone (OPC-14558)

  • Compound Description: OPC-14558 serves as an internal standard in a column-switching HPLC method developed for the simultaneous determination of aripiprazole and its active metabolite, dehydroaripiprazole, in human plasma []. This analytical method demonstrates high sensitivity and reproducibility, making it suitable for pharmacokinetic studies.

1-[3-(4-Butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone (77-LH-28-1)

  • Compound Description: 77-LH-28-1 is a novel, selective agonist of the M1 muscarinic acetylcholine receptor (mAChR) [, , , ]. It demonstrates a distinct binding mode compared to orthosteric agonists and exhibits unique signaling properties. Notably, 77-LH-28-1 does not induce significant receptor internalization or down-regulation, unlike its orthosteric counterparts.

4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]piperidine hydrogen chloride (AC-42)

  • Compound Description: AC-42 is another selective allosteric agonist of the M1 mAChR [, , , , ]. It exhibits unique pharmacological properties, including resistance to receptor internalization and down-regulation mechanisms typically observed with orthosteric agonists.
  • Relevance: While AC-42 doesn't share the core 3,4-dihydro-2(1H)-quinolinone structure with 5,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone, it serves as a direct structural analogue of 77-LH-28-1, which does possess this core. Both AC-42 and 77-LH-28-1 are identified as selective agonists for the M1 muscarinic acetylcholine receptor and are often studied together to understand allosteric modulation of this receptor. The comparison between these compounds, despite the absence of the 3,4-dihydro-2(1H)-quinolinone core in AC-42, provides valuable insights into the structure-activity relationships and the impact of different pharmacophores on M1 mAChR activity.

4-(N-(3-chlorophenyl)carbamoyloxy)-2-butynyltrimethylammonium chloride (McN-A-343)

  • Compound Description: McN-A-343 is an allosteric agonist of muscarinic acetylcholine receptors (mAChRs) [, ]. While it demonstrates some selectivity for the M2 subtype, it also shows activity at other mAChR subtypes.
  • Relevance: Although McN-A-343 doesn't share the core structure with 5,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone, it's grouped with other allosteric mAChR agonists like AC-42 and 77-LH-28-1 in studies investigating the structure-function relationship of allosteric agonism at mAChRs, particularly the M2 subtype. Despite lacking the 3,4-dihydro-2(1H)-quinolinone core, McN-A-343's inclusion in these studies helps delineate the broader pharmacological effects of allosteric modulation on mAChRs and informs the understanding of how different structural motifs can lead to allosteric agonism.

Properties

Product Name

5,7-DIMETHOXY-4-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

IUPAC Name

5,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

InChI

InChI=1S/C18H19NO3/c1-11-6-4-5-7-13(11)14-10-17(20)19-15-8-12(21-2)9-16(22-3)18(14)15/h4-9,14H,10H2,1-3H3,(H,19,20)

InChI Key

KAMNJLLVWVXPGQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2CC(=O)NC3=C2C(=CC(=C3)OC)OC

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)NC3=C2C(=CC(=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.